Menaquinone-7-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the Vitamin K2 family, which is essential for various biological processes, including blood coagulation, bone metabolism, and cardiovascular health . The “13C6” label indicates that six carbon atoms in the molecule are replaced with the stable isotope carbon-13, making it useful for scientific research and analytical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Menaquinone-7-13C6 can be synthesized through chemical or biosynthetic methods. The chemical synthesis involves the construction of the naphthoquinone ring and the attachment of the isoprenoid side chain. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound often employs fermentation techniques using bacterial strains such as Bacillus subtilis. The fermentation process can be carried out in liquid or solid-state, with optimization of growth conditions, media composition, and fermentation parameters to maximize yield . Advanced techniques like biofilm reactors and genetic modifications are also explored to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Menaquinone-7-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

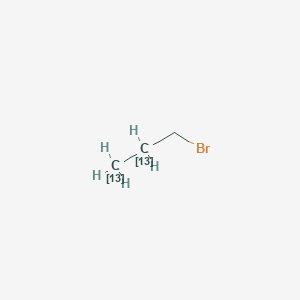

Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products Formed

The major products formed from these reactions include different isomers and derivatives of this compound, which can be analyzed for their biological activity and stability .

Wissenschaftliche Forschungsanwendungen

Menaquinone-7-13C6 has a wide range of scientific research applications:

Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.

Biology: Investigated for its role in cellular processes and its interaction with proteins.

Medicine: Studied for its potential in preventing osteoporosis, cardiovascular diseases, and its role in blood coagulation.

Industry: Utilized in the production of dietary supplements and fortified foods

Wirkmechanismus

Menaquinone-7-13C6 exerts its effects by acting as a cofactor for the carboxylation of glutamate residues in vitamin K-dependent proteins. This carboxylation is crucial for the activation of proteins involved in blood clotting, bone mineralization, and vascular health. The molecular targets include matrix Gla protein and osteocalcin, which play significant roles in preventing vascular calcification and promoting bone health .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Menaquinone-4 (Vitamin K2-4): Shorter isoprenoid side chain, primarily involved in blood coagulation.

Menaquinone-6 (Vitamin K2-6): Similar structure but with a different isoprenoid chain length.

Phylloquinone (Vitamin K1): Plant-derived form of vitamin K, mainly involved in photosynthesis.

Uniqueness

Menaquinone-7-13C6 is unique due to its longer isoprenoid side chain, which provides higher bioavailability and longer half-life in the human body. This makes it more effective in promoting bone and cardiovascular health compared to other forms of vitamin K .

Eigenschaften

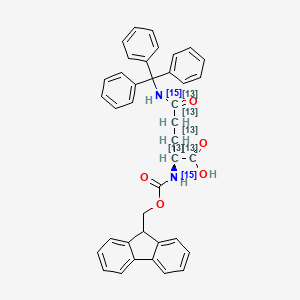

Molekularformel |

C46H64O2 |

|---|---|

Molekulargewicht |

655.0 g/mol |

IUPAC-Name |

2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+/i10+1,11+1,30+1,31+1,43+1,44+1 |

InChI-Schlüssel |

RAKQPZMEYJZGPI-MUMAHXDWSA-N |

Isomerische SMILES |

CC1=C(C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Kanonische SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)